7-Methylallopurinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylallopurinol is a derivative of allopurinol, a well-known xanthine oxidase inhibitor used primarily in the treatment of gout. This compound has garnered interest due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylallopurinol typically involves the methylation of allopurinol. One common method includes the reaction of allopurinol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Methylallopurinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups at the methyl position .
Scientific Research Applications
7-Methylallopurinol has been explored for various scientific research applications:
Chemistry: It is used as a reference compound in studies involving xanthine oxidase inhibitors.
Biology: Research has investigated its effects on purine metabolism and its potential as a therapeutic agent.
Medicine: It has been studied for its potential use in treating conditions related to hyperuricemia and gout.
Industry: Its unique properties make it a candidate for use in the development of new pharmaceuticals.
Mechanism of Action
7-Methylallopurinol exerts its effects primarily by inhibiting the enzyme xanthine oxidase. This inhibition prevents the conversion of hypoxanthine to xanthine and subsequently to uric acid, thereby reducing uric acid levels in the body. The compound binds to the active site of xanthine oxidase, blocking its activity and leading to decreased production of uric acid .
Comparison with Similar Compounds
Allopurinol: The parent compound, widely used in the treatment of gout.
Oxypurinol: The active metabolite of allopurinol, also an effective xanthine oxidase inhibitor.
Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure but similar therapeutic effects
Uniqueness: 7-Methylallopurinol is unique due to its specific methylation, which can influence its binding affinity and selectivity for xanthine oxidase. This modification may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, allopurinol .
Properties
CAS No. |
71800-54-9 |
---|---|
Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-7-6(11)4-2-8-9-5(4)10/h2-3H,1H3,(H,8,9) |
InChI Key |
UTHZNGHJXUILPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=O)C2=C1NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.